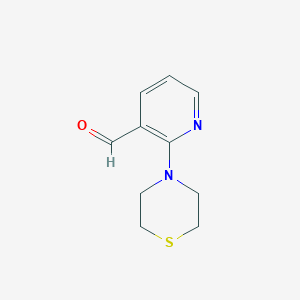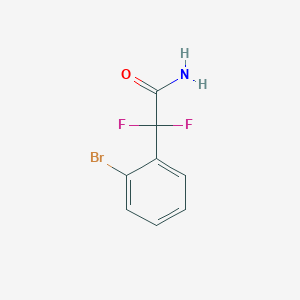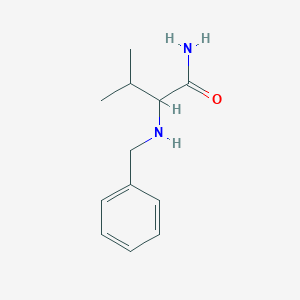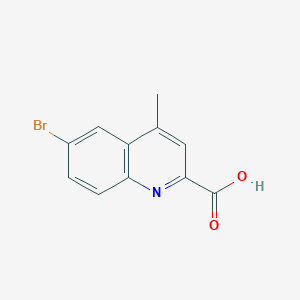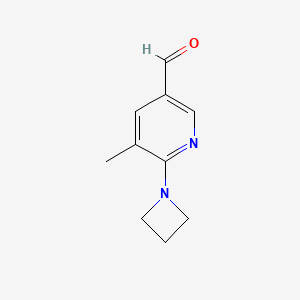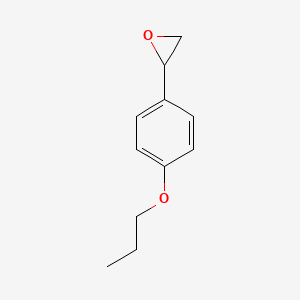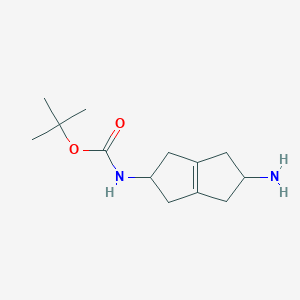![molecular formula C10H11N3O2 B13177203 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-methanol with aniline. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through various purification techniques, such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development.
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is studied for its antimicrobial and antiviral activities.
Mecanismo De Acción
The mechanism of action of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it may interfere with signaling pathways like the NF-kB pathway, leading to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
- 5-Methyl-1,3,4-oxadiazole-2-methanol
- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
Uniqueness: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline stands out due to its specific structural features that confer unique biological activities. Its methoxy group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to its analogs.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C10H11N3O2/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3 |
Clave InChI |
MGVPSGWCYWTPRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)COC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


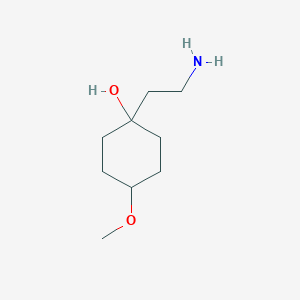


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

